molecular formula C23H25N3OS B216210 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide

Cat. No. B216210
M. Wt: 391.5 g/mol
InChI Key: WDTKEKPFVVOBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide, also known as CTDP, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of thiadiazole derivatives and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide is not fully understood. However, it has been proposed that this compound exerts its effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. This compound has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound reduces oxidative stress, inhibits cell proliferation, induces apoptosis, and reduces the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that this compound exhibits neuroprotective effects, reduces tumor growth, and reduces inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide for lab experiments is its relatively low toxicity. This compound has been shown to have low toxicity in both in vitro and in vivo studies. Another advantage is its solubility in various solvents, which makes it easy to use in experiments. However, one of the limitations of this compound is its limited stability in aqueous solutions, which can affect its effectiveness in experiments.

Future Directions

There are several future directions for the study of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide. One direction is to explore its potential therapeutic applications in other fields such as cardiovascular diseases and diabetes. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, the development of more stable analogs of this compound could improve its effectiveness in experiments.

Synthesis Methods

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white crystalline solid with a melting point of 182-184°C.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been studied for its potential therapeutic applications in various fields such as neurodegenerative diseases, cancer, and inflammation. In neurodegenerative diseases, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation. In cancer, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

properties

Molecular Formula

C23H25N3OS

Molecular Weight

391.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide

InChI

InChI=1S/C23H25N3OS/c27-21(24-23-26-25-22(28-23)19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,19-20H,3,8-9,14-16H2,(H,24,26,27)

InChI Key

WDTKEKPFVVOBIB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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